molecular formula C13H21N3O3S B2469025 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2097921-33-8

2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2469025
CAS RN: 2097921-33-8
M. Wt: 299.39
InChI Key: AIVJGRPHIOAQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine comprises a pyrimidine ring attached to a piperidine ring via an ether linkage, and an ethylsulfonyl group attached to the piperidine ring.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Pyrimidine and its derivatives, including compounds similar to 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine, are significant due to their natural occurrence in nucleic acids. Studies like those conducted by Balasubramani, Muthiah, and Lynch (2007) have explored the crystal structures of organic salts derived from pyrimidine, highlighting the importance of hydrogen bonding in the formation of complex structures. These compounds exhibit unique hydrogen-bonded bimolecular ring motifs, demonstrating their potential in understanding molecular interactions essential for biological processes and material science applications (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of pyrimidine derivatives reveals their potential in medical and pharmaceutical applications. For instance, Khalid et al. (2016) synthesized a series of compounds with 1,3,4-oxadiazole and piperidine structures, which were screened for their biological activities. These studies not only contribute to the development of new compounds with potential therapeutic effects but also provide insights into the structure-activity relationships that govern their biological functions (Khalid et al., 2016).

Antibacterial and Anticancer Properties

Compounds related to this compound have shown promising antibacterial and anticancer properties. For example, Rana et al. (2014) synthesized 1,4-dihydropyrimidine derivatives and evaluated their in vitro anticancer and antimicrobial activities. Such studies are pivotal in discovering new drugs and therapies for various diseases, underlining the importance of chemical synthesis and biological evaluation in advancing medical science (Rana, Arora, Bansal, & Chawla, 2014).

Advanced Material Science Applications

The research on pyrimidine derivatives extends beyond biomedical applications, touching upon material science and corrosion inhibition. Kaya et al. (2016) investigated piperidine derivatives for their potential in corrosion inhibition on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, they assessed the efficacy of these compounds, demonstrating their utility in protecting metals from corrosion. Such studies highlight the versatility of pyrimidine derivatives in various industrial applications, including the development of new materials and coatings (Kaya et al., 2016).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including 2-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine, may continue to be a significant area of research in the pharmaceutical industry .

properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-3-yl)oxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-6-12(9-16)19-13-14-10(2)8-11(3)15-13/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVJGRPHIOAQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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